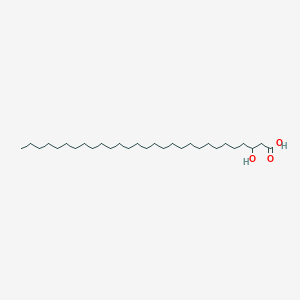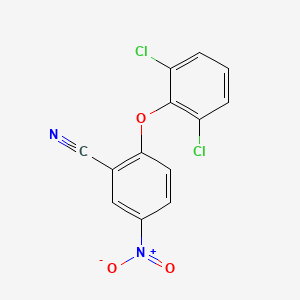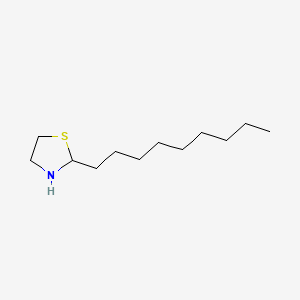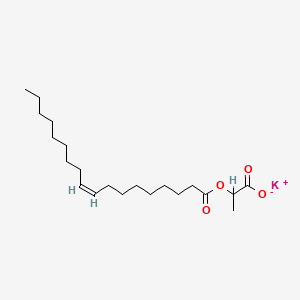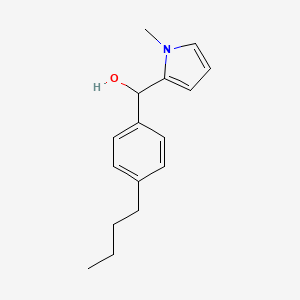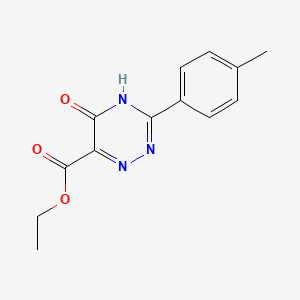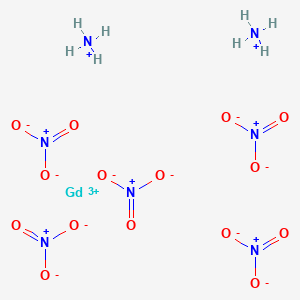
Diammonium gadolinium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium gadolinium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Gd(NO₃)₅. It is composed of gadolinium, a rare earth element, combined with ammonium and nitrate ions. This compound is known for its unique properties and applications in various scientific fields, particularly in materials science and medical imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium gadolinium pentanitrate can be synthesized through a reaction between gadolinium oxide (Gd₂O₃) and nitric acid (HNO₃), followed by the addition of ammonium nitrate (NH₄NO₃). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is carefully monitored, and the product is purified through crystallization and filtration techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium gadolinium pentanitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ions in the compound can participate in oxidation reactions, releasing oxygen.
Reduction: Under certain conditions, the gadolinium ion can be reduced to its lower oxidation states.
Substitution: The ammonium ions can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products Formed:
Oxidation: Formation of gadolinium oxide (Gd₂O₃) and nitrogen oxides (NOₓ).
Reduction: Formation of lower oxidation state gadolinium compounds.
Substitution: Formation of metal gadolinium nitrates.
Wissenschaftliche Forschungsanwendungen
Diammonium gadolinium pentanitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of gadolinium-based materials and catalysts.
Biology: Employed in the study of gadolinium’s effects on biological systems and as a contrast agent in imaging studies.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Industry: Applied in the production of advanced materials, including ceramics and glass
Wirkmechanismus
The mechanism by which diammonium gadolinium pentanitrate exerts its effects is primarily related to the gadolinium ion (Gd³⁺). In medical imaging, gadolinium enhances the contrast of MRI scans by altering the relaxation times of water protons in tissues. This is achieved through the paramagnetic properties of gadolinium, which influence the magnetic environment of nearby water molecules .
Vergleich Mit ähnlichen Verbindungen
Gadolinium nitrate (Gd(NO₃)₃): Similar in composition but lacks ammonium ions.
Gadolinium chloride (GdCl₃): Contains chloride ions instead of nitrate.
Gadolinium sulfate (Gd₂(SO₄)₃): Contains sulfate ions instead of nitrate.
Uniqueness: Diammonium gadolinium pentanitrate is unique due to its specific combination of ammonium and nitrate ions, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical composition and behavior .
Eigenschaften
CAS-Nummer |
13628-49-4 |
|---|---|
Molekularformel |
GdH8N7O15 |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
diazanium;gadolinium(3+);pentanitrate |
InChI |
InChI=1S/Gd.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI-Schlüssel |
ATINIWORWZUEEJ-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


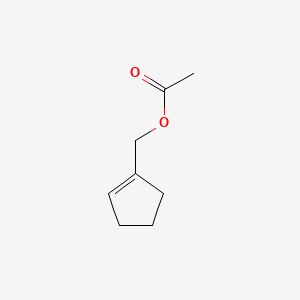

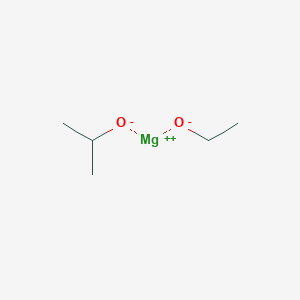
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
